molecular formula C14H11ClF3NO B269642 2-(2-Chloro-4-methylphenoxy)-5-(trifluoromethyl)aniline

2-(2-Chloro-4-methylphenoxy)-5-(trifluoromethyl)aniline

Cat. No. B269642
M. Wt: 301.69 g/mol
InChI Key: FTLUGZVJUDLRFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-4-methylphenoxy)-5-(trifluoromethyl)aniline, also known as “Fluazifop-P-butyl” is a selective herbicide that is widely used in agriculture. It is an organic compound that belongs to the chemical class of aryloxyphenoxypropionate herbicides. The compound is used to control annual and perennial grass weeds in crops such as soybeans, cotton, peanuts, and wheat.

Scientific Research Applications

Fluazifop-P-butyl has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of grass weeds, including barnyardgrass, foxtail, and johnsongrass. In addition to its use in agriculture, Fluazifop-P-butyl has also been studied for its potential use in environmental remediation. It has been shown to be effective in removing pollutants such as polychlorinated biphenyls (PCBs) from contaminated soil.

Mechanism of Action

Fluazifop-P-butyl works by inhibiting the activity of acetyl-CoA carboxylase (ACC), an enzyme that is essential for fatty acid synthesis in plants. By inhibiting ACC, Fluazifop-P-butyl prevents the synthesis of fatty acids, which are necessary for the growth and development of grass weeds. This leads to the death of the weeds.
Biochemical and physiological effects:
Fluazifop-P-butyl has been shown to have low toxicity to humans and animals. It is rapidly metabolized and excreted from the body. However, it can cause skin and eye irritation if it comes into contact with the skin or eyes. In addition, it can be toxic to aquatic organisms if it enters waterways.

Advantages and Limitations for Lab Experiments

The advantages of using Fluazifop-P-butyl in lab experiments include its high efficacy against grass weeds, its selective action, and its low toxicity to humans and animals. However, one limitation of using Fluazifop-P-butyl in lab experiments is that it can be expensive to synthesize. In addition, its effectiveness can be affected by factors such as soil pH and temperature.

Future Directions

There are several future directions for research on Fluazifop-P-butyl. One area of research could be the development of more efficient synthesis methods for the compound. Another area of research could be the investigation of the potential use of Fluazifop-P-butyl in environmental remediation. Additionally, research could be conducted to investigate the potential use of Fluazifop-P-butyl in combination with other herbicides to increase its efficacy and reduce the risk of herbicide resistance.

Synthesis Methods

The synthesis of Fluazifop-P-butyl involves several steps. The first step is the reaction of 2-chloro-4-methylphenol with sodium hydroxide to form the sodium salt of 2-chloro-4-methylphenol. The second step involves the reaction of the sodium salt of 2-chloro-4-methylphenol with 2-chloro-5-trifluoromethylaniline to form the intermediate compound. The final step is the reaction of the intermediate compound with butyl chloroformate to form Fluazifop-P-butyl. The overall synthesis process is shown in the following reaction scheme:

properties

Product Name

2-(2-Chloro-4-methylphenoxy)-5-(trifluoromethyl)aniline

Molecular Formula

C14H11ClF3NO

Molecular Weight

301.69 g/mol

IUPAC Name

2-(2-chloro-4-methylphenoxy)-5-(trifluoromethyl)aniline

InChI

InChI=1S/C14H11ClF3NO/c1-8-2-4-12(10(15)6-8)20-13-5-3-9(7-11(13)19)14(16,17)18/h2-7H,19H2,1H3

InChI Key

FTLUGZVJUDLRFI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N)Cl

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N)Cl

Origin of Product

United States

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